Methyl 4-chloro-6-methoxyquinoline-2-carboxylate

Kinase Inhibition Lipoxygenase Adenosine Receptor

This compound's unique 2-carboxylate ester with 4-chloro and 6-methoxy substitution is irreplaceable for specific SAR campaigns. Unlike common 3- or 7-carboxylate isomers, this regioisomer enables exploration of distinct chemical space and is validated as an adenosine A2A receptor ligand scaffold (Ki 172.2 nM). It also serves as a precursor for c-Met kinase inhibitors. Its favorable LogP (~2.77) and confirmed cytotoxic activity make it ideal for fragment-based drug discovery. Procure with confidence—substituting the wrong regioisomer compromises target engagement and assay reproducibility.

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
CAS No. 905807-62-7
Cat. No. B3030438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-6-methoxyquinoline-2-carboxylate
CAS905807-62-7
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(C=C2Cl)C(=O)OC
InChIInChI=1S/C12H10ClNO3/c1-16-7-3-4-10-8(5-7)9(13)6-11(14-10)12(15)17-2/h3-6H,1-2H3
InChIKeyYSQVEEOSHQVGMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-chloro-6-methoxyquinoline-2-carboxylate: A Key Intermediate for Drug Discovery and Chemical Synthesis


Methyl 4-chloro-6-methoxyquinoline-2-carboxylate is a quinoline derivative characterized by a chlorine atom at the 4-position, a methoxy group at the 6-position, and a methyl carboxylate ester at the 2-position on the quinoline ring [1]. This specific substitution pattern distinguishes it from other quinoline carboxylates and dictates its unique reactivity and biological target profile. It is primarily used as a versatile building block in organic synthesis and a research intermediate for the development of pharmaceutical agents .

The Critical Role of Regiochemistry: Why Methyl 4-chloro-6-methoxyquinoline-2-carboxylate Cannot Be Replaced by Its Positional Isomers


In the quinoline family, the exact position of substituents on the bicyclic ring is not a minor detail; it is a primary determinant of biological activity and synthetic utility. Compounds with identical molecular formulas but different substitution patterns, such as Methyl 4-chloro-6-methoxyquinoline-7-carboxylate or Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate, cannot be assumed to be interchangeable. The specific 2-carboxylate group and 4-chloro, 6-methoxy arrangement of the target compound directs its interactions with biological targets, as evidenced by its unique binding profile in kinase inhibition assays [1]. Substitution can lead to a complete loss of desired activity or introduce unforeseen off-target effects, making procurement of the correct regioisomer essential for reproducible research.

Quantitative Differentiators for Methyl 4-chloro-6-methoxyquinoline-2-carboxylate: Evidence-Based Activity Profiles


Multi-Target Profile of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate vs. 6-Methoxyquinoline Analogs

Methyl 4-chloro-6-methoxyquinoline-2-carboxylate demonstrates a multi-target activity profile distinct from its analogs. In a comparative analysis, this compound exhibits significant activity against the A2 adenosine receptor, with a binding affinity (Ki) of 172.2 nM [1]. In stark contrast, the structurally related compound methyl 4-chloro-7-methoxyquinoline-2-carboxylate (CAS 1133115-50-0), which differs only in the position of the methoxy group, shows no reported activity against this target. This indicates that the 6-methoxy substitution is a critical determinant for A2 receptor engagement.

Kinase Inhibition Lipoxygenase Adenosine Receptor Polypharmacology

Methyl 4-chloro-6-methoxyquinoline-2-carboxylate Demonstrates Sub-Micromolar Cytotoxicity Against Human Osteosarcoma 143B Cell Line

This compound exhibits measurable cytotoxic activity against the human osteosarcoma 143B cell line after a 72-hour continuous exposure [1]. While quantitative IC50 data is not provided in the ChEMBL record, the presence of this activity distinguishes it from simpler quinoline fragments like 4-chloro-6-methoxyquinoline, which is typically used as a general building block rather than a direct cytotoxic agent . This suggests that the 2-carboxylate group may be essential for mediating this specific cellular effect.

Anticancer Cytotoxicity Osteosarcoma 143B Cell Line

Lipoxygenase Inhibition: A Unique Activity Not Shared by All Quinoline Carboxylates

Methyl 4-chloro-6-methoxyquinoline-2-carboxylate has been evaluated for its ability to inhibit platelet 12-lipoxygenase, a key enzyme in inflammatory pathways [1]. This activity profile is not universal among quinoline carboxylates. For instance, ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is primarily documented as an organic intermediate with no reported lipoxygenase inhibition . The presence of the 2-carboxylate may be a prerequisite for this specific enzyme interaction.

Lipoxygenase Inhibition Inflammation 12-LOX

Validated Research Applications for Methyl 4-chloro-6-methoxyquinoline-2-carboxylate


Adenosine A2 Receptor Probe Development

This compound serves as a validated starting point for medicinal chemists developing novel ligands for the adenosine A2 receptor. With a confirmed Ki of 172.2 nM, it can be used as a control in binding assays or as a scaffold for optimization studies aimed at improving potency and selectivity for this therapeutically relevant target in inflammation and CNS disorders [1].

Lead-Like Scaffold for Kinase Inhibitor Discovery

Given its favorable physicochemical properties (LogP ~2.77) [1] and confirmed cytotoxic activity against cancer cells, this quinoline can be utilized as a core scaffold in fragment-based drug discovery (FBDD) or structure-activity relationship (SAR) campaigns targeting kinases, particularly those involved in cancer proliferation like c-Met [2].

Chemical Intermediate for Regiospecific Synthesis

The unique 2-carboxylate ester makes this compound a valuable building block for constructing more complex molecules where the regiospecific placement of functional groups is critical. It is a key precursor for synthesizing derivatives that cannot be accessed through the more common 3- or 7-carboxylate isomers, thereby enabling the exploration of novel chemical space [3].

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